molecular formula C5H9ClN2S B1428489 (2-Methylthiazol-5-yl)methanamine hydrochloride CAS No. 1072806-59-7

(2-Methylthiazol-5-yl)methanamine hydrochloride

Cat. No. B1428489
M. Wt: 164.66 g/mol
InChI Key: FNYFDHUAIVTUEV-UHFFFAOYSA-N
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Description

“(2-Methylthiazol-5-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1072806-59-7 . It has a molecular weight of 165.67 .

Scientific Research Applications

Antimicrobial Activities

Research has shown that certain quinoline derivatives carrying a 1,2,3-triazole moiety demonstrate moderate to very good antibacterial and antifungal activities against pathogenic strains, comparable to first-line drugs. This suggests that compounds structurally similar to "(2-Methylthiazol-5-yl)methanamine hydrochloride" may also find application in the development of new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).

Synthesis and Characterization

The novel synthesis of benzofuran- and indol-2-yl-methanamine derivatives, starting from ortho-methoxy and ortho-nitro substituted phenylacetic acids, showcases a methodology that could be applicable to the synthesis of compounds like "(2-Methylthiazol-5-yl)methanamine hydrochloride". These methods may be useful for generating a variety of substituted methanamine compounds, highlighting potential applications in synthetic organic chemistry (Schlosser et al., 2015).

Drug Development

Compounds with a structure similar to "(2-Methylthiazol-5-yl)methanamine hydrochloride" have been explored as "biased agonists" of serotonin 5-HT1A receptors, demonstrating promising antidepressant-like activity in preclinical studies. This indicates potential applications in drug development for mental health disorders (Sniecikowska et al., 2019).

Antimicrobial Hydrogels

Hydrogels incorporating thiazole groups have shown excellent antimicrobial activity against both Gram-positive and Gram-negative bacteria and fungi. This suggests applications for "(2-Methylthiazol-5-yl)methanamine hydrochloride" in the development of materials for wound healing or contact lens applications, where antimicrobial properties are beneficial (Muñoz-Bonilla et al., 2020).

Catalysis

In the field of catalysis, complexes derived from azomethine-thiophene and similar structures have been explored for their ability to facilitate the synthesis of pseudopeptides through cyclization reactions. This indicates that "(2-Methylthiazol-5-yl)methanamine hydrochloride" could potentially be involved in catalytic processes, enhancing the efficiency of organic synthesis reactions (Akbarikalani et al., 2020).

properties

IUPAC Name

(2-methyl-1,3-thiazol-5-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S.ClH/c1-4-7-3-5(2-6)8-4;/h3H,2,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYFDHUAIVTUEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methylthiazol-5-yl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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